An In-Depth Technical Guide to (3-((Dipropylamino)methyl)phenyl)boronic acid: A Versatile Reagent in Modern Synthesis and Drug Discovery
An In-Depth Technical Guide to (3-((Dipropylamino)methyl)phenyl)boronic acid: A Versatile Reagent in Modern Synthesis and Drug Discovery
Introduction
In the landscape of modern organic chemistry and drug development, boronic acids have emerged as indispensable tools.[1] First synthesized in 1860, their stability, low toxicity, and versatile reactivity have cemented their role as crucial building blocks and synthetic intermediates.[1] (3-((Dipropylamino)methyl)phenyl)boronic acid is a noteworthy member of this class, distinguished by a unique combination of a reactive boronic acid moiety and a dipropylamino group. This structure allows it to serve as a cornerstone in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures, while the tertiary amine group can modulate solubility and reactivity.[2] This guide provides an in-depth analysis of its chemical structure, properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Molecular Profile and Physicochemical Properties
(3-((Dipropylamino)methyl)phenyl)boronic acid is a bifunctional molecule featuring a phenylboronic acid core substituted at the meta-position with a dipropylaminomethyl group. The boronic acid group, -B(OH)₂, is a mild Lewis acid and the key to its utility in forming new carbon-carbon bonds.[3] The dipropylamino side chain, a bulky tertiary amine, can influence the molecule's steric profile, basicity, and solubility in organic solvents, potentially enhancing its performance in certain reaction conditions.[2]
Table 1: Physicochemical Properties of (3-((Dipropylamino)methyl)phenyl)boronic acid
| Property | Value | Reference(s) |
| CAS Number | 1332503-87-3 | [2][4] |
| Molecular Formula | C₁₃H₂₂BNO₂ | [2] |
| Molecular Weight | 235.13 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [5] |
| Storage | Room temperature; for long-term stability, store under inert atmosphere at 2-8°C. | [2][6] |
Part 2: Synthesis and Characterization
Plausible Synthetic Pathway
The logical starting material would be 1-(bromomethyl)-3-bromobenzene, which can first be reacted with dipropylamine to form 3-bromo-N,N-dipropyl-benzylamine. This intermediate then undergoes a lithium-halogen exchange at low temperature, and the resulting aryllithium species is quenched with an excess of trialkyl borate (e.g., trimethyl borate). A final acidic workup hydrolyzes the boronate ester to yield the target boronic acid.
Caption: Proposed synthetic workflow for (3-((Dipropylamino)methyl)phenyl)boronic acid.
Experimental Protocol: Synthesis (Hypothetical)
-
Amination: To a solution of 1-(bromomethyl)-3-bromobenzene (1.0 eq) in acetonitrile, add dipropylamine (1.2 eq) and potassium carbonate (2.0 eq). Stir the mixture at room temperature for 12-16 hours. Monitor by TLC. Upon completion, filter the solids and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography to yield 3-bromo-N,N-dipropyl-benzylamine.
-
Borylation: Dissolve 3-bromo-N,N-dipropyl-benzylamine (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (Argon or Nitrogen).[7]
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.[7]
-
Add trimethyl borate (3.0 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78°C for 1 hour before gradually warming to room temperature over 2 hours.[7]
-
Workup: Quench the reaction by slowly adding 2 M HCl. Stir for 30 minutes. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product.
Characterization
Confirmation of the structure would rely on standard spectroscopic methods. While a specific, published spectrum for this exact molecule is elusive, the expected data can be reliably predicted.
-
¹H NMR: The spectrum should show characteristic signals for the propyl groups (a triplet for the terminal CH₃ and a multiplet for the CH₂ groups), a singlet for the benzylic CH₂ protons, and distinct aromatic protons in the meta-substituted pattern.
-
¹³C NMR: The spectrum would display resonances for the aliphatic carbons of the propyl groups, the benzylic carbon, and the aromatic carbons. The carbon atom attached to the boron (ipso-carbon) is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation.[8]
-
¹¹B NMR: This technique is particularly useful for characterizing boronic acids.[9] The sp²-hybridized boron atom in the trigonal planar boronic acid typically shows a single, broad resonance in the range of 27-30 ppm.[8]
-
HRMS (High-Resolution Mass Spectrometry): This would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Part 3: Core Applications and Mechanistic Insights
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (3-((Dipropylamino)methyl)phenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[10][11][12]
The catalytic cycle involves three key steps:[10][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "boronate" species [B(OH)₃R²]⁻.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: To a reaction vessel, add the aryl halide (1.0 eq), (3-((Dipropylamino)methyl)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[15]
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.[16]
-
Reaction: Place the vessel under an inert atmosphere (Argon or Nitrogen) and heat the mixture (typically 60-100°C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[15]
Role in Drug Discovery and Material Science
The ability to efficiently construct C(sp²)–C(sp²) bonds makes this reagent highly valuable for synthesizing complex organic molecules.[2] In drug discovery, it can be used to build libraries of novel compounds with potential therapeutic activity. The dipropylamino group can serve as a handle for further functionalization or to improve the pharmacokinetic properties of a drug candidate. Beyond pharmaceuticals, this building block is also applicable in material science for creating conjugated polymers and organic electronic materials.[2][5]
Part 4: Handling, Storage, and Safety
Stability Considerations
A critical aspect of working with boronic acids is their potential for decomposition, most commonly through protodeboronation, where the C-B bond is cleaved by a proton source. While generally stable as solids, they can degrade in solution, especially under harsh conditions.[12] The presence of the meta-aminoalkyl group in the title compound may influence its stability. In some cases, intramolecular coordination between the nitrogen and the empty p-orbital of the boron can occur, potentially stabilizing the molecule.[17] For particularly unstable boronic acids, field-proven strategies include their conversion to more robust surrogates like trifluoroborate salts or N-methyliminodiacetic acid (MIDA) boronates, which release the active boronic acid in situ under reaction conditions.
Storage and Safety Protocols
-
Storage: (3-((Dipropylamino)methyl)phenyl)boronic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, refrigeration under an inert atmosphere is recommended to minimize degradation.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.
-
Hazards: Like many boronic acids, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system. It may also be harmful if swallowed.[6] Always consult the specific Material Safety Data Sheet (MSDS) before use.
Conclusion
(3-((Dipropylamino)methyl)phenyl)boronic acid stands out as a highly functional and versatile reagent. Its unique structure, combining the proven cross-coupling utility of a phenylboronic acid with the modulating properties of a dipropylamino group, makes it a valuable asset for synthetic chemists. From the rational design of novel pharmaceuticals to the construction of advanced materials, this compound provides an efficient and powerful tool for building molecular complexity. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for harnessing its full potential in research and development.
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Ishiyama, T., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]
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Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]
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Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Retrieved from [Link]
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Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 81(12), 3022-3024. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
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Sheppard, T. D., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(5), 1365-1378. Retrieved from [Link]
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Yang, Y., & Arnold, F. H. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. bioRxiv. Retrieved from [Link]
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Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. (n.d.). Retrieved from [Link]
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Cheméo. (n.d.). {2-[(Diethylamino)methyl]phenyl}boronic acid Properties. Retrieved from [Link]
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